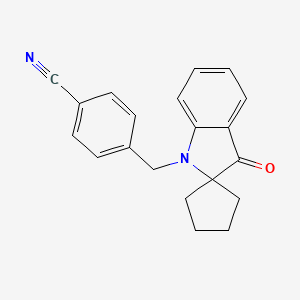

Mao-B-IN-24

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

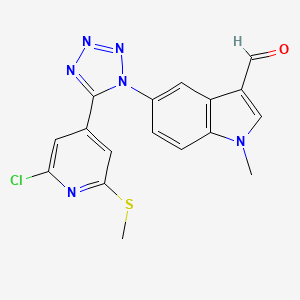

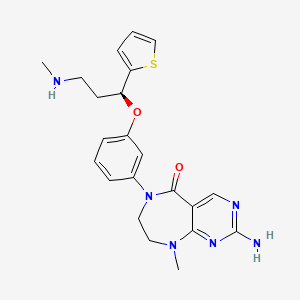

Mao-B-IN-24 is a selective, reversible, competitive inhibitor of monoamine oxidase B (MAO-B) with an inhibitory concentration (IC50) value of 1.60 micromolar . Monoamine oxidase B is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, including dopamine, and is primarily found in the brain, liver, and platelets . Inhibitors of monoamine oxidase B are of significant interest due to their potential therapeutic applications in neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .

Chemical Reactions Analysis

Mao-B-IN-24 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrogen peroxide, aldehyde dehydrogenase, and aldehyde reductase . The major products formed from these reactions include the corresponding aldehydes, acids, alcohols, or glycols . The compound’s inhibitory effects on monoamine oxidase B are achieved through its interactions with key residues such as tyrosine 435, tyrosine 326, cysteine 172, and glutamine 206 .

Scientific Research Applications

Mao-B-IN-24 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationship of monoamine oxidase B inhibitors . In biology and medicine, it is investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease . Additionally, it has applications in the study of post-covid neurological disorders due to its allosteric binding with the monoamine oxidase B receptor . In the industry, this compound is used in the development of new drugs and therapeutic agents targeting monoamine oxidase B .

Mechanism of Action

The mechanism of action of Mao-B-IN-24 involves the inhibition of monoamine oxidase B, an enzyme responsible for the oxidative deamination of monoamine neurotransmitters . By inhibiting this enzyme, this compound increases the synaptic availability of neurotransmitters such as dopamine, which can improve symptoms of neurodegenerative diseases . The compound exerts its effects through interactions with key residues in the enzyme’s active site, including tyrosine 435, tyrosine 326, cysteine 172, and glutamine 206 . This inhibition reduces the generation of end products such as hydrogen peroxide, aldehyde, and ammonium, contributing to its therapeutic effects .

Comparison with Similar Compounds

Mao-B-IN-24 is unique among monoamine oxidase B inhibitors due to its selectivity and reversible, competitive inhibition mechanism . Similar compounds include selegiline, rasagiline, and safinamide, which are also monoamine oxidase B inhibitors used in the treatment of Parkinson’s disease . this compound has shown higher selectivity and potency in inhibiting monoamine oxidase B compared to these compounds . Other similar compounds include 7-[(4-bromophenyl)methoxy]-3,4-dihydro-1H-quinolin-2-one and (2E)-2-benzylidene-5-methoxy-indan-1-one, which have been studied for their inhibitory effects on monoamine oxidase B .

Properties

Molecular Formula |

C20H18N2O |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

4-[(3'-oxospiro[cyclopentane-1,2'-indole]-1'-yl)methyl]benzonitrile |

InChI |

InChI=1S/C20H18N2O/c21-13-15-7-9-16(10-8-15)14-22-18-6-2-1-5-17(18)19(23)20(22)11-3-4-12-20/h1-2,5-10H,3-4,11-12,14H2 |

InChI Key |

SEZZDZSEEYHDSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(C1)C(=O)C3=CC=CC=C3N2CC4=CC=C(C=C4)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)

![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)

![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)

![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)